molecular formula C8H11NO2 B14491949 (5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one CAS No. 65582-41-4

(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one

Cat. No.: B14491949
CAS No.: 65582-41-4
M. Wt: 153.18 g/mol
InChI Key: HBZXBKDIZKTFBM-UHFFFAOYSA-N
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Description

(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound features an imino group (a nitrogen atom double-bonded to a carbon atom) and a methylpropyl substituent, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpropylamine with a suitable furan derivative in the presence of a dehydrating agent can lead to the formation of the desired compound. The reaction conditions typically include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. Catalytic processes, such as those using palladium or gold catalysts, can be employed to enhance the yield and purity of the compound. Additionally, continuous flow reactors and other advanced technologies can be utilized to optimize the production process, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted furans with different functional groups.

Scientific Research Applications

(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe for investigating biological pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The furan ring’s aromatic nature allows it to participate in π-π stacking interactions, further modulating its effects. These interactions can lead to various biological outcomes, depending on the specific context and target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the imino group and the methylpropyl substituent allows for unique interactions and reactivity, making it a valuable compound for various scientific studies and applications.

Properties

CAS No.

65582-41-4

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-(2-methylpropylimino)furan-2-one

InChI

InChI=1S/C8H11NO2/c1-6(2)5-9-7-3-4-8(10)11-7/h3-4,6H,5H2,1-2H3

InChI Key

HBZXBKDIZKTFBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C1C=CC(=O)O1

Origin of Product

United States

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